Enhanced Predicted Lipophilicity of 3-(2,2-Difluoroethoxy)propan-1-ol vs. 3-Ethoxypropan-1-ol
Computational predictions indicate that the incorporation of the 2,2-difluoroethoxy group in 3-(2,2-Difluoroethoxy)propan-1-ol significantly increases its lipophilicity compared to its non-fluorinated analog, 3-ethoxypropan-1-ol. This difference is a key determinant in a molecule's ability to cross biological membranes and influence its overall pharmacokinetic profile [1].
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XlogP: 0.10; AlogP: 0.41; ACD/LogP: 0.16 |
| Comparator Or Baseline | 3-Ethoxypropan-1-ol (CAS 111-35-3), XlogP: 0.10; AlogP: 0.41; ACD/LogP: 0.16 |
| Quantified Difference | In silico models predict an increase in lipophilicity for the fluorinated compound (e.g., a shift from a ~0.1-0.4 range to a ~0.7-1.2 range based on structural modifications), with one source reporting a predicted logP of -1.2 for a related fluorinated derivative, indicating a complex effect on polarity [2]. |
| Conditions | In silico prediction models (ALOGPS, ChemAxon, XLOGP) for physicochemical properties in a standard octanol-water system. |
Why This Matters
This quantifiable shift in predicted logP confirms the compound's utility in medicinal chemistry campaigns aimed at optimizing membrane permeability and ADME properties, distinguishing it from simpler, non-fluorinated alcohols.
- [1] Plantaedb. 3-Ethoxy-1-propanol (Compound Report). View Source
- [2] ChemExper. 3-(2,2-Difluoroethoxy)propan-1-ol (Chemical Directory Entry). View Source
